molecular formula C7H10N4O2S B1621729 (4-Ethoxycarbonylthiazol-2-yl)guanidine CAS No. 82982-26-1

(4-Ethoxycarbonylthiazol-2-yl)guanidine

Cat. No. B1621729
CAS RN: 82982-26-1
M. Wt: 214.25 g/mol
InChI Key: LBSBQVAGEVSBQP-UHFFFAOYSA-N
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Description

“(4-Ethoxycarbonylthiazol-2-yl)guanidine” is a chemical compound with the formula C7H10N4O2S . It has a molecular weight of 214.24 .


Synthesis Analysis

The synthesis of “(4-Ethoxycarbonylthiazol-2-yl)guanidine” involves a reaction between guanylthiourea and ethyl 3-bromopyruvate in dry ethanol. The reaction mixture is refluxed under stirring for 2.5 hours. The mixture is then concentrated in vacuum to dryness, and the residue is dissolved in water. The aqueous solution is washed with ethyl acetate and made alkaline with a 5% sodium hydrogencarbonate solution. The precipitated crystals are filtered, washed with water, and dried to give 2-guanidino-4-ethoxycarbonylthiazole .


Molecular Structure Analysis

The molecular structure of “(4-Ethoxycarbonylthiazol-2-yl)guanidine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Ethoxycarbonylthiazol-2-yl)guanidine” include its molecular formula (C7H10N4O2S), molecular weight (214.24), and its boiling point .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful to biological systems. This property makes them useful in the development of drugs for diseases caused by oxidative stress.

Analgesic Activity

Thiazole compounds have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory effects . They could be used in the development of drugs for conditions like arthritis, where inflammation is a major symptom.

Antimicrobial Activity

Thiazole compounds have demonstrated antimicrobial properties . They could be used in the creation of new antibiotics to combat resistant strains of bacteria.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This makes them potential candidates for the development of new antifungal medications.

Antiviral Activity

Thiazole compounds have shown antiviral effects . They could be used in the development of drugs for viral infections.

Diuretic Activity

Thiazole derivatives have demonstrated diuretic properties . They could be used in the development of drugs for conditions like hypertension, where reducing fluid in the body can help lower blood pressure.

Antitumor or Cytotoxic Activity

Thiazole compounds have been found to have antitumor or cytotoxic properties . They could be used in the development of new cancer treatments.

Safety and Hazards

“(4-Ethoxycarbonylthiazol-2-yl)guanidine” should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9/h3H,2H2,1H3,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSBQVAGEVSBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371290
Record name (4-Ethoxycarbonylthiazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxycarbonylthiazol-2-yl)guanidine

CAS RN

82982-26-1
Record name (4-Ethoxycarbonylthiazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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